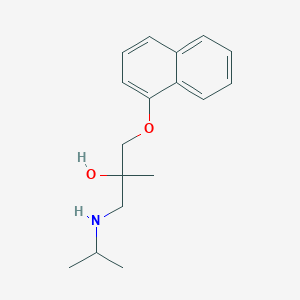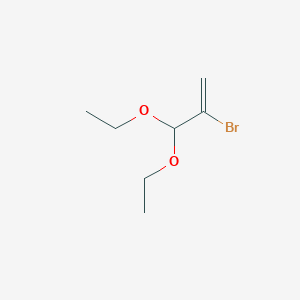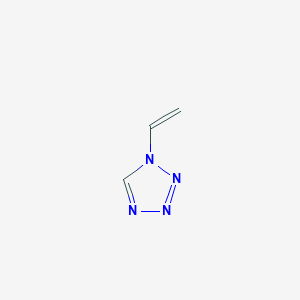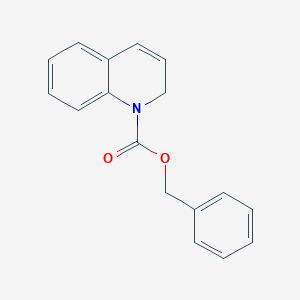
Benzyl 1(2H)-quinolinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 1(2H)-quinolinecarboxylate is a chemical compound that has been extensively studied for its potential in various scientific research applications. It is synthesized through a multi-step process and has been shown to have significant biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of Benzyl 1(2H)-quinolinecarboxylate is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and inflammation. It has been shown to inhibit the activity of various enzymes such as phosphatidylinositol 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK), which are involved in cell proliferation and survival.
Efectos Bioquímicos Y Fisiológicos
Benzyl 1(2H)-quinolinecarboxylate has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce oxidative stress. Additionally, it has been shown to have antifungal and antibacterial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Benzyl 1(2H)-quinolinecarboxylate in lab experiments is its potential as a multifunctional agent. It has been shown to have anticancer, anti-inflammatory, antifungal, and antibacterial properties, which makes it a promising compound for various research applications. However, one of the limitations of using Benzyl 1(2H)-quinolinecarboxylate is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on Benzyl 1(2H)-quinolinecarboxylate. One potential direction is to investigate its potential as a therapeutic agent for various diseases such as cancer and inflammation. Additionally, further studies could be conducted to elucidate its mechanism of action and identify potential molecular targets. Furthermore, research could be conducted to optimize its synthesis method and improve its solubility in water.
Métodos De Síntesis
Benzyl 1(2H)-quinolinecarboxylate is synthesized through a multi-step process that involves the condensation of benzylamine and 2-hydroxybenzoic acid, followed by cyclization and esterification reactions. The resulting compound is purified through recrystallization and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
Benzyl 1(2H)-quinolinecarboxylate has been shown to have various scientific research applications, particularly in the field of medicinal chemistry. It has been studied for its potential as an anticancer agent, as it has been shown to induce apoptosis in various cancer cell lines. Additionally, it has been investigated for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.
Propiedades
Número CAS |
17718-19-3 |
|---|---|
Nombre del producto |
Benzyl 1(2H)-quinolinecarboxylate |
Fórmula molecular |
C17H15NO2 |
Peso molecular |
265.31 g/mol |
Nombre IUPAC |
benzyl 2H-quinoline-1-carboxylate |
InChI |
InChI=1S/C17H15NO2/c19-17(20-13-14-7-2-1-3-8-14)18-12-6-10-15-9-4-5-11-16(15)18/h1-11H,12-13H2 |
Clave InChI |
NXWWSYGSSAHNRR-UHFFFAOYSA-N |
SMILES |
C1C=CC2=CC=CC=C2N1C(=O)OCC3=CC=CC=C3 |
SMILES canónico |
C1C=CC2=CC=CC=C2N1C(=O)OCC3=CC=CC=C3 |
Otros números CAS |
17718-19-3 |
Sinónimos |
1(2H)-Quinolinecarboxylic acid benzyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Bromo-2-nitro-benzo[b]thiophene](/img/structure/B95998.png)

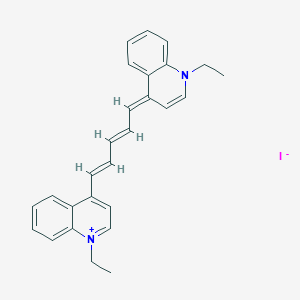


![2-Methyloctahydro-2-azacyclopropa[cd]pentalene](/img/structure/B96004.png)

![2-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B96006.png)

